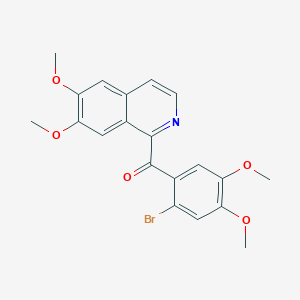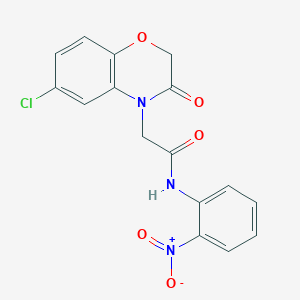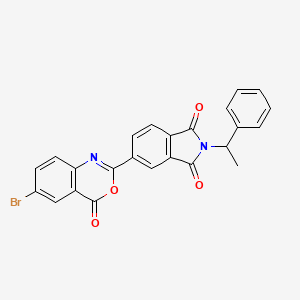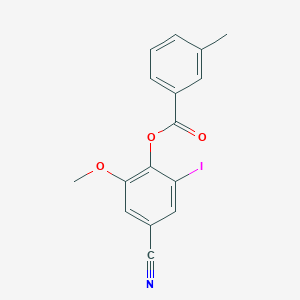![molecular formula C23H38N4O4S2 B4195849 N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4195849.png)
N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea
Übersicht
Beschreibung
N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea, also known as DIBSMT, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the family of thiourea derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the migration and invasion of cancer cells, which is an important step in metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have minimal toxicity in normal cells and tissues. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are several future directions for research on N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea. One area of research is to further elucidate its mechanism of action and identify the specific enzymes and proteins that it targets. Another area of research is to optimize its use in combination with other cancer drugs to increase its efficacy. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable addition to cancer treatment options.
Wissenschaftliche Forschungsanwendungen
N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and colon cancer. In preclinical studies, this compound has shown promising results in reducing tumor size and increasing survival rates in animal models.
Eigenschaften
IUPAC Name |
1,1-bis(2-methylpropyl)-3-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O4S2/c1-18(2)16-26(17-19(3)4)23(32)24-21-15-20(33(28,29)27-9-13-31-14-10-27)5-6-22(21)25-7-11-30-12-8-25/h5-6,15,18-19H,7-14,16-17H2,1-4H3,(H,24,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEOJCNTNOHINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)NC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3,5-bis(4-morpholinylcarbonyl)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4195791.png)
![isopropyl 4-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoyl]amino}benzoate](/img/structure/B4195793.png)
![3-benzyl-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4195795.png)

![N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4195807.png)

![N-(2-furylmethyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195826.png)
![1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4195833.png)
![N,N'-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide](/img/structure/B4195836.png)

![ethyl 4-({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B4195864.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]hexanamide](/img/structure/B4195870.png)